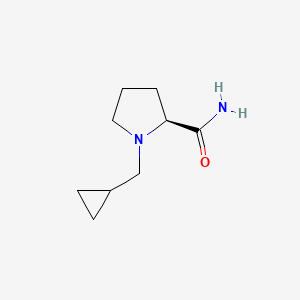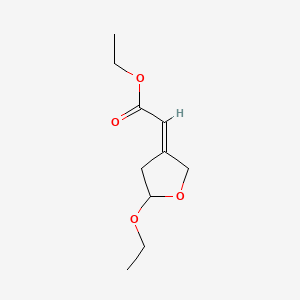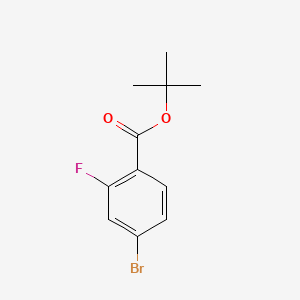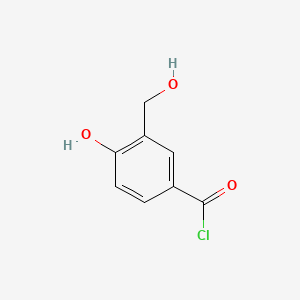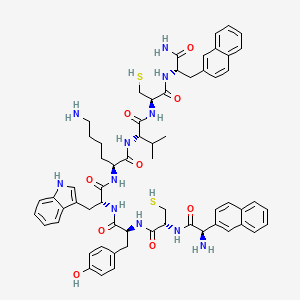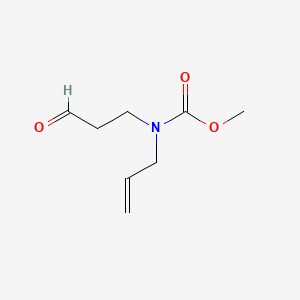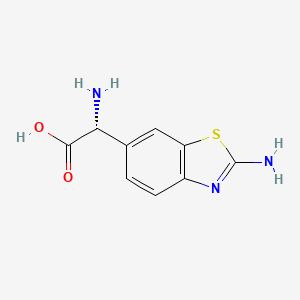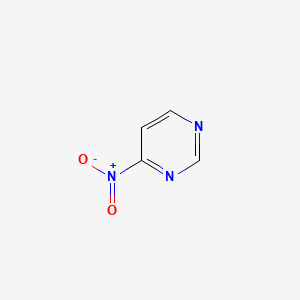
Fmoc-Homoserinlacton
Übersicht
Beschreibung
Fmoc-Homoserine lactone is a chemical compound with the molecular formula C19H17NO4 . It is used in various scientific applications and can be purchased from chemical suppliers .
Synthesis Analysis
The synthesis of Fmoc-Homoserine lactone involves a four-step process. This includes a coupling step of an N-Fmoc-L-methionine, deprotection of the N-Fmoc group, N-coupling with a carboxylic acid, and a cleavage reaction through a polymer-supported strategy .Molecular Structure Analysis
The molecular structure of Fmoc-Homoserine lactone is complex and has been the subject of various studies . The structure includes a homoserine lactone ring with an acyl chain that can vary in length or functionalization .Chemical Reactions Analysis
Fmoc-Homoserine lactone is involved in various chemical reactions, particularly in the context of bacterial communication processes known as quorum sensing . The compound is produced by acyl-homoserine lactone synthases, and bacteria can have multiple genes for these enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Homoserine lactone are complex and have been analyzed using various techniques, including mass spectrometry . The compound’s properties can vary depending on the particular synthases that are expressed and the availability of the substrates needed for its synthesis .Wissenschaftliche Forschungsanwendungen
Quorum Sensing in Bakterien
Fmoc-Homoserinlacton spielt eine entscheidende Rolle beim Quorum Sensing (QS), einem Prozess, den Bakterien verwenden, um zelluläre Interaktionen über kleine chemische Signalmoleküle zu regulieren . Proteobakterien verwenden Acyl-Homoserinlacton (AHL)-Moleküle als Autoinduktoren, um die Populationsdichte zu erfassen und die Genexpression zu modulieren . Die LuxI-artigen Enzyme synthetisieren AHL-Moleküle, während die LuxR-artigen Proteine (AHL-transkriptionelle Regulatoren) an AHLs binden, um die QS-abhängige Genexpression zu regulieren .
Mikrobielle Biodiversität
Mikrobielle Biodiversität umfasst biotische und abiotische Komponenten, die alle Lebensformen unterstützen, indem sie sich an die Umweltbedingungen anpassen . Bakterien verwenden Signalsysteme wie QS, um zelluläre Interaktionen über kleine chemische Signalmoleküle zu regulieren, die auch bei der Anpassung unter ungünstigen Überlebensbedingungen helfen .
Molekulare Vielfalt der AHL-Signalgebung
Dieser Review erklärt umfassend die molekulare Vielfalt der AHL-Signalgebungskomponenten von Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens und Escherichia coli . Der Regulationsmechanismus der AHL-Signalgebung wird in diesem Review ebenfalls hervorgehoben, was das derzeitige Verständnis der AHL-Signalgebung in gramnegativen Bakterien erweitert .
Abwasserbehandlung
Die Zugabe von exogenen N-Acyl-Homoserinlactonen (AHLs) ist eine potenzielle Bioaugmentationsmethode für die Behandlung von Abwasser mit hohem Ammoniak-Stickstoffgehalt . Bei 25 °C förderte das am besten abschneidende N-Heptanoyl-L-Homoserinlacton (C7-HSL) das Wachstum und die Aktivität von Mikroorganismen signifikant, verstärkte die Proteinsynthese und die Bildung von Tryptophan-Aminosäuren und hemmte die Polysaccharidproduktion, wodurch die Nitrit-Stickstoffanreicherung effektiv kontrolliert wurde .
Interkingdom-Signalgebung
Diese kleinen Moleküle sind Teil einer Interkingdom-Signalgebung, die einen Cross-Talk zwischen Darmmikroorganismen und dem Wirt ermöglicht<a aria-label="3: 5. Interkingdom-Signalgebung" data-citationid="f0f03bbe-e8b3-0880-4370-88fd1176b3a7-30" h="ID=SERP,5015.1" href="https://www.frontiersin.org/journals/
Wirkmechanismus
Target of Action
Fmoc-Homoserine lactone, a derivative of N-acyl-homoserine lactones (AHLs), primarily targets bacterial cells . AHLs are recognized as effective agents for regulating bacterial growth and metabolism . They are the most common class of autoinducer used by Gram-negative bacteria .
Mode of Action
The mode of action of Fmoc-Homoserine lactone is through a process called quorum sensing (QS) . QS relies on the release of small molecules (auto-inducers) by bacteria that accumulate in the environment depending on bacterial cell density . These molecules interact with their targets and result in changes in gene expression and physiology of bacterial populations .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Homoserine lactone are primarily those involved in bacterial communication and regulation . These include pathways related to the production of virulence factors, biofilm formation, and exoenzyme production . AHLs also play a significant role in mediating nitrogen transformation processes including nitrification, denitrification, and anaerobic ammonium oxidation (anammox) .
Pharmacokinetics
It is known that these molecules are small and diffusible, allowing them to accumulate in the environment depending on bacterial cell density .
Result of Action
The result of Fmoc-Homoserine lactone’s action is the regulation of gene expression and physiology of bacterial populations . This regulation can lead to changes in bacterial growth, metabolism, and the production of virulence factors . It can also impact the host’s immune system and contribute to homeostasis .
Action Environment
The action of Fmoc-Homoserine lactone is influenced by environmental factors . For instance, AHLs are favored to accumulate in rhizospheric environments, where they mediate bacterial diversity and soil nitrogen cycling . Furthermore, changes in environmental conditions such as pH and organic carbon content can significantly correlate with AHL levels .
Zukünftige Richtungen
Research into Fmoc-Homoserine lactone and related compounds is ongoing, with a focus on understanding their role in bacterial communication and exploring their potential applications. For example, enzymes that can degrade or modify acyl-homoserine lactones have drawn considerable interest for their ability to interfere with bacterial communication processes .
Biochemische Analyse
Biochemical Properties
Fmoc-Homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is recognized as an effective agent for regulating bacterial growth and metabolism . The compound plays a significant role in nitrogen transformation processes, including nitrification, denitrification, and anaerobic ammonium oxidation .
Cellular Effects
Fmoc-Homoserine lactone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound interacts with host cells and contributes to gut homeostasis .
Molecular Mechanism
Fmoc-Homoserine lactone exerts its effects at the molecular level through several mechanisms. Proteobacteria use acyl-homoserine lactone molecules as autoinducers to sense population density and modulate gene expression . The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate QS-dependent gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Homoserine lactone change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-Homoserine lactone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fmoc-Homoserine lactone is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Fmoc-Homoserine lactone is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Fmoc-Homoserine lactone and its effects on activity or function are significant. The compound could be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJFGZZHSVGJF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164201 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116857-07-9 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



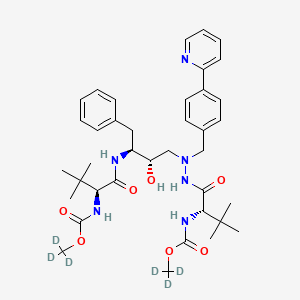
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
